3-(3,4-dimethoxyphenyl)-11-(5-ethylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-11-(5-ethyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-11-(5-ethyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 5-ethyl-2-thiophenecarboxaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization and reduction reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-11-(5-ethyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-11-(5-ethyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(5-ethyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenyl derivatives: Compounds with similar aromatic structures and methoxy groups.
Thiophene derivatives: Compounds containing the thiophene ring, which is known for its electronic properties.
Dibenzo[b,e][1,4]diazepin-1-one analogs: Compounds with similar core structures but different substituents.
Uniqueness
3-(3,4-dimethoxyphenyl)-11-(5-ethyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of aromatic, heterocyclic, and diazepine elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H28N2O3S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(5-ethylthiophen-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H28N2O3S/c1-4-18-10-12-25(33-18)27-26-21(28-19-7-5-6-8-20(19)29-27)13-17(14-22(26)30)16-9-11-23(31-2)24(15-16)32-3/h5-12,15,17,27-29H,4,13-14H2,1-3H3 |
InChI Key |
PMNKPWZDMFFPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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